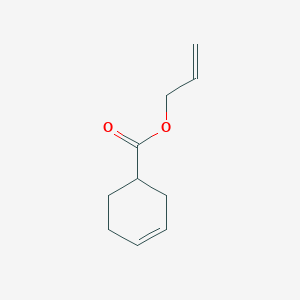

Allyl 3-cyclohexene-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Allyl 3-cyclohexene-1-carboxylate is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetic Intermediates in Organic Chemistry

Allyl 3-cyclohexene-1-carboxylate serves as a crucial synthetic intermediate in various organic transformations. It is particularly valuable due to its ability to undergo multiple derivatizations, making it a key component in the synthesis of complex molecules.

Transformations and Reactions

- Alkene-Carboxylate Transposition (ACT) : This reaction allows for the rearrangement of allyl carboxylates to yield distinct products. Recent studies have demonstrated that cobalt-hydride catalyzed ACT can produce 1,3-alkene/1,2-acyloxy shifted products with broad functional group tolerance, suitable for late-stage modifications of complex molecules . This method is atom-economical and reliable, expanding the utility of allyl carboxylates in synthetic pathways.

- Visible-Light-Induced Reactions : Allyl carboxylates have been utilized in visible-light-induced phosphine-catalyzed reactions, such as the bromodifluoroalkylation of drug-conjugated substrates. This approach has shown promising yields (up to 84%) for various natural product derivatives . The ability to manipulate these substrates highlights the compound's significance in developing new pharmaceuticals.

Medicinal Chemistry Applications

The compound's structural features make it an attractive candidate for medicinal chemistry applications. Its derivatives have been explored for their therapeutic potential, particularly in drug development.

Case Studies

- Drug Conjugation : Research has successfully employed allyl carboxylates in synthesizing conjugates with established drugs like probenecid, yielding derivatives with enhanced pharmacological properties . This demonstrates the potential of this compound as a platform for creating novel therapeutics.

- Natural Product Synthesis : The compound has been integral in synthesizing complex natural products, such as those derived from cholic acid and estrone. These transformations not only showcase its versatility but also its role in enhancing the structural diversity of biologically active compounds .

Materials Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is also being investigated for its potential uses in materials science.

Polymer Chemistry

Allyl carboxylates are known to participate in polymerization reactions, leading to the formation of new polymeric materials with desirable properties. The ability to modify these polymers through further functionalization opens avenues for developing advanced materials with specific characteristics tailored for applications such as coatings and adhesives.

Comprehensive Data Table

Analyse Chemischer Reaktionen

3.1. Nucleophilic Substitution Reactions

Allyl 3-cyclohexene-1-carboxylate can undergo nucleophilic substitution reactions, where the allyl group acts as a leaving group. This is facilitated by the presence of a strong nucleophile and an appropriate solvent.

Example Reaction

-

Reaction : this compound + NaOH → 3-Cyclohexene-1-carboxylic acid + Allyl alcohol

-

Conditions : Aqueous NaOH, room temperature

-

Outcome : Hydrolysis of the allyl ester to form the parent carboxylic acid.

3.2. Electrophilic Addition Reactions

The cyclohexene ring in this compound is susceptible to electrophilic addition reactions. These reactions typically involve the addition of an electrophile across the double bond, leading to the formation of saturated products.

Example Reaction

-

Reaction : this compound + Br2 → Allyl 3-bromo-1-carboxylate

-

Conditions : Bromine in dichloromethane, 0°C

-

Outcome : Bromination of the cyclohexene ring.

3.3. Decarboxylative Transformations

Decarboxylative reactions involve the removal of a carboxyl group from the molecule, often resulting in the formation of a new carbon-carbon or carbon-heteroatom bond. While specific decarboxylative reactions involving this compound are not well-documented, related compounds like allyl carboxylates can undergo decarboxylative allylations .

Radical Mechanisms

Radical mechanisms often involve the formation of intermediate radicals, which can lead to a variety of products depending on the reaction conditions. For instance, in the presence of light, allyl carboxylates can undergo radical-mediated transformations involving electron donor-acceptor complexes and radical migrations .

Eigenschaften

Molekularformel |

C10H14O2 |

|---|---|

Molekulargewicht |

166.22 g/mol |

IUPAC-Name |

prop-2-enyl cyclohex-3-ene-1-carboxylate |

InChI |

InChI=1S/C10H14O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h2-4,9H,1,5-8H2 |

InChI-Schlüssel |

KXNUPTIZPIQESN-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCOC(=O)C1CCC=CC1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.